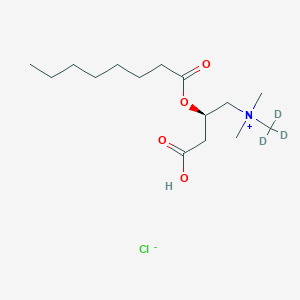

Octanoyl L-Carnitine-d3 Chloride

Descripción general

Descripción

Octanoyl L-Carnitine-d3 Chloride is a labelled analogue of Octanoyl L-Carnitine Chloride, which is a metabolite of Carnitine . It is intended for use as an internal standard for the quantification of octanoyl-L-carnitine by GC- or LC-MS . It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine .

Synthesis Analysis

Octanoyl-L-carnitine-d3 Chloride is the deuterium labeled Octanoyl-L-carnitine chloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Octanoyl L-Carnitine-d3 Chloride is C15H27D3ClNO4 . Its molecular weight is 326.87 .Chemical Reactions Analysis

Octanoyl-L-carnitine does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .Physical And Chemical Properties Analysis

Octanoyl L-Carnitine-d3 Chloride is a solid substance . It has a molecular weight of 326.87 and a molecular formula of C15H27D3ClNO4 .Aplicaciones Científicas De Investigación

Internal Standard for Quantification

Octanoyl L-Carnitine-d3 Chloride is used as an internal standard for the quantification of octanoyl-L-carnitine . This is particularly useful in analytical chemistry where it helps in the accurate determination of the amount of octanoyl-L-carnitine in a sample.

Metabolite Research

This compound is a stable isotope labelled metabolite . In metabolomics research, it can be used to track or discover alterations in octanoyl-L-carnitine metabolism within biological systems.

Medium-chain Acylcarnitine

Octanoyl-L-carnitine-D3 (chloride) represents a medium-chain, deuterated acylcarnitine . Medium-chain acylcarnitines are involved in the transport of medium-chain fatty acids into mitochondria for beta-oxidation. Therefore, this compound can be used to study fatty acid metabolism.

Mass Spectrometry

Due to its deuterated form, Octanoyl L-Carnitine-d3 Chloride can be used in mass spectrometry . It can serve as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) techniques .

Biochemical Research

As a biochemical reagent, Octanoyl L-Carnitine-d3 Chloride can be used in various biochemical assays and experiments .

Mecanismo De Acción

Octanoyl-L-carnitine-d3 Chloride is intended for use as an internal standard for the quantification of octanoyl-L-carnitine by GC- or LC-MS . Plasma levels of octanoyl-L-carnitine are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .

Safety and Hazards

Direcciones Futuras

Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-HZUATLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanoyl-L-carnitine-d3 (chloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

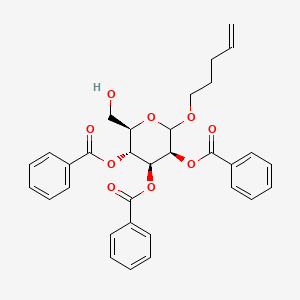

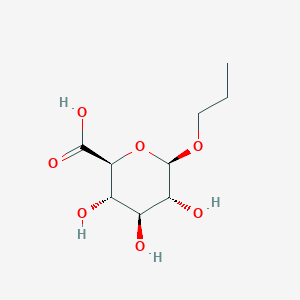

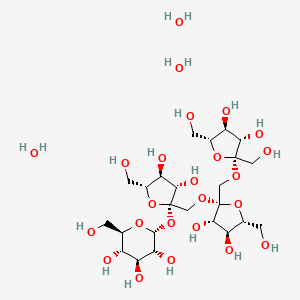

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)